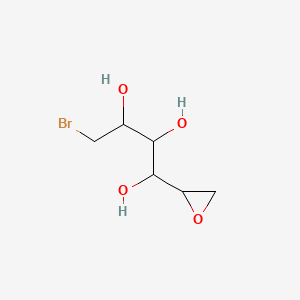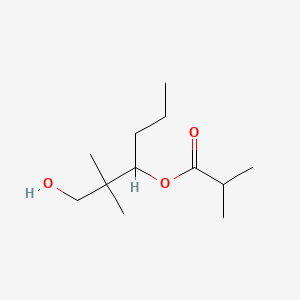
1-(2-Hydroxy-1,1-dimethylethyl)butyl isobutyrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Hydroxy-1,1-dimethylethyl)butyl isobutyrate is an organic compound with the molecular formula C12H24O3 It is a derivative of butyl isobutyrate, where the butyl group is substituted with a 2-hydroxy-1,1-dimethylethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxy-1,1-dimethylethyl)butyl isobutyrate typically involves the esterification of isobutyric acid with 1-(2-hydroxy-1,1-dimethylethyl)butanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The reactants are continuously fed into the reactor, and the product is continuously removed, which helps in maintaining a steady state and improving efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Hydroxy-1,1-dimethylethyl)butyl isobutyrate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions can be carried out using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: The major product is 1-(2-oxo-1,1-dimethylethyl)butyl isobutyrate.
Reduction: The major product is 1-(2-hydroxy-1,1-dimethylethyl)butanol.
Substitution: The major products depend on the substituent introduced, such as 1-(2-chloro-1,1-dimethylethyl)butyl isobutyrate.
Applications De Recherche Scientifique
1-(2-Hydroxy-1,1-dimethylethyl)butyl isobutyrate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(2-Hydroxy-1,1-dimethylethyl)butyl isobutyrate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their structure and function. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can further interact with biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Butyl isobutyrate: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
1-(2-Hydroxy-1,1-dimethylethyl)butanol: Lacks the ester group, making it less versatile in synthetic applications.
2-Hydroxy-1,1-dimethylethyl acetate: Has a similar structure but different reactivity due to the acetate group.
Uniqueness
1-(2-Hydroxy-1,1-dimethylethyl)butyl isobutyrate is unique due to the presence of both a hydroxyl group and an ester group, allowing it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
85508-24-3 |
|---|---|
Formule moléculaire |
C12H24O3 |
Poids moléculaire |
216.32 g/mol |
Nom IUPAC |
(1-hydroxy-2,2-dimethylhexan-3-yl) 2-methylpropanoate |
InChI |
InChI=1S/C12H24O3/c1-6-7-10(12(4,5)8-13)15-11(14)9(2)3/h9-10,13H,6-8H2,1-5H3 |
Clé InChI |
FFNFFJIEBFOUED-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C(C)(C)CO)OC(=O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




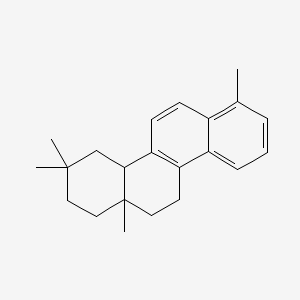
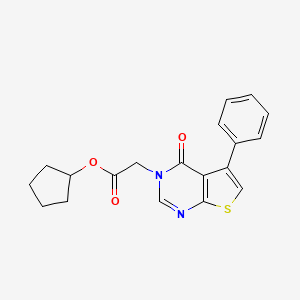
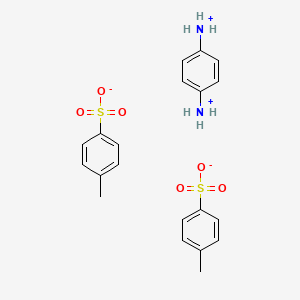
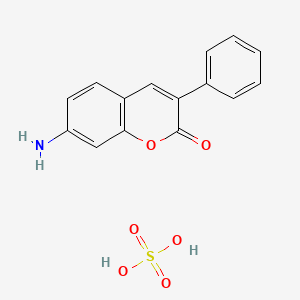
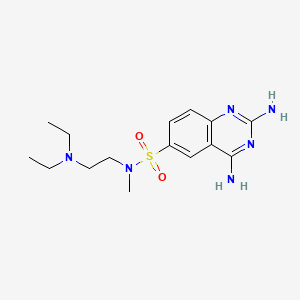

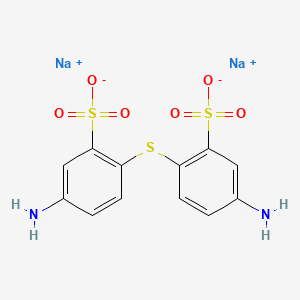


![7-Isopropyl-5-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde](/img/structure/B12681345.png)

